

# PI3K alpha and delta isoform selectivity of Copanlisib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Copanlisib hydrochloride |           |
| Cat. No.:            | B606763                  | Get Quote |

An In-depth Technical Guide to the PI3K Alpha and Delta Isoform Selectivity of Copanlisib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Copanlisib's inhibitory activity, with a specific focus on its selectivity for the alpha ( $\alpha$ ) and delta ( $\delta$ ) isoforms of phosphoinositide 3-kinase (PI3K). Copanlisib (also known as BAY 80-6946) is a potent, intravenous, pan-class I PI3K inhibitor that has demonstrated significant clinical activity, particularly in hematological malignancies.[1][2] Its mechanism of action is characterized by predominant inhibitory activity against the PI3K- $\alpha$  and PI3K- $\delta$  isoforms, which are crucial components of signaling pathways that regulate cell proliferation, survival, and metabolism.[1][3]

### **Quantitative Analysis of Isoform Selectivity**

Copanlisib's potency against the four class I PI3K isoforms has been quantified through biochemical cell-free assays, revealing a distinct selectivity profile. The inhibitor demonstrates low nanomolar efficacy against all four isoforms, with the most potent activity directed at PI3K $\alpha$  and PI3K $\delta$ .[4][5] This dual specificity is critical, as PI3K $\delta$  is primarily expressed in hematopoietic cells and is vital for B-cell receptor (BCR) signaling, while PI3K $\alpha$  is ubiquitously expressed and frequently mutated in various cancers, contributing to tumor growth and resistance.[3][6][7]

The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below, highlighting the compound's potent and preferential inhibition of the alpha



and delta isoforms.

| PI3K Isoform | IC50 (nM)           |
|--------------|---------------------|
| ΡΙ3Κα        | 0.5[3][5][8][9][10] |
| ΡΙ3Κδ        | 0.7[3][5][8][9][10] |
| РІЗКβ        | 3.7[3][5][8][9][10] |
| РІЗКу        | 6.4[3][5][8][9][10] |

Table 1: Copanlisib IC50 Values for Class I PI3K Isoforms. Data compiled from multiple independent cell-free biochemical assays.

## PI3K Signaling Pathway and Copanlisib's Point of Intervention

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in cancer, playing a central role in cell survival and proliferation.[3] Class IA PI3Ks ( $\alpha$ ,  $\beta$ ,  $\delta$ ) are activated by receptor tyrosine kinases (RTKs), while Class IB ( $\gamma$ ) is activated by G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn modulates a host of cellular processes. Copanlisib exerts its therapeutic effect by binding to the ATP pocket of the p110 catalytic subunit of PI3K, thereby blocking the generation of PIP3 and inhibiting downstream signaling.[11]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. reference.medscape.com [reference.medscape.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]







- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PI3K alpha and delta isoform selectivity of Copanlisib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606763#pi3k-alpha-and-delta-isoform-selectivity-of-copanlisib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com